1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl sulfonyl group, and a dihydroimidazoquinoxaline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The compound also contains a sulfonamide moiety, which is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities .
The compound might be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved by the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline ring.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride.
Sulfonylation: The methoxyphenyl sulfonyl group is introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazoquinoxaline core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl sulfonyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted quinoxalines, reduced imidazoquinoxalines, and derivatives with modified benzyl or sulfonyl groups.
Scientific Research Applications
1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Imidazo[1,2-a]quinoxalines: Compounds with a different arrangement of the imidazo and quinoxaline rings.
Benzyl-substituted quinoxalines: Compounds with variations in the benzyl group.
Uniqueness
1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazoquinoxaline core, which is known for its diverse pharmacological properties. Its molecular formula is C19H20N2O3S, with a molecular weight of approximately 356.44 g/mol. The presence of a methoxy group and a sulfonyl moiety enhances its solubility and bioactivity.
Research indicates that compounds in the imidazoquinoxaline class often exhibit their biological effects through multiple mechanisms:
- Inhibition of Kinases : Many imidazoquinoxalines act as inhibitors of various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, studies have shown that similar compounds can inhibit Stat3 phosphorylation in cancer cells, leading to reduced proliferation and increased apoptosis .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens. This activity is often attributed to their ability to interact with bacterial enzymes or disrupt cellular membranes.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
- Mechanistic Insights : The compound's effectiveness may be linked to its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties:
- Enzyme Inhibition : It has been reported to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition could enhance levels of serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease .
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazoquinoxaline derivatives, including our compound of interest. These studies highlighted:
- Selectivity : The compound displayed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : In combination therapies with other anticancer agents, this compound showed enhanced efficacy, indicating potential for use in multi-drug regimens.
Data Summary
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-16-26(15-17-7-3-2-4-8-17)22-23(27)25-21-10-6-5-9-20(21)24-22/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJBZNTUOWMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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